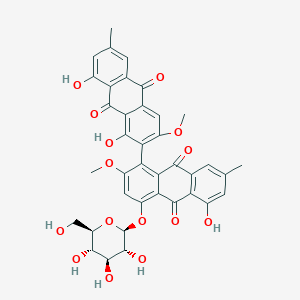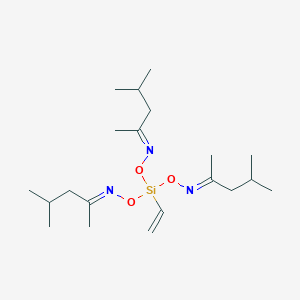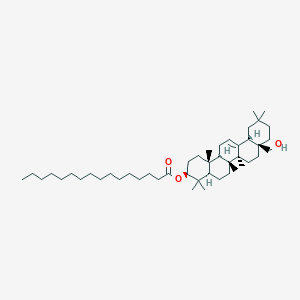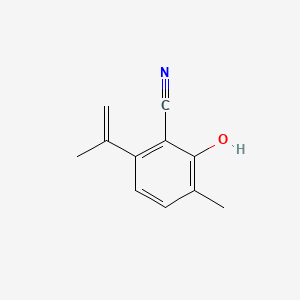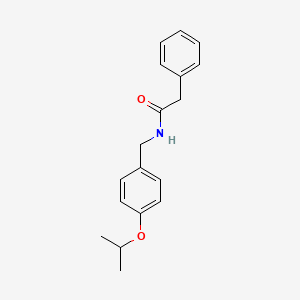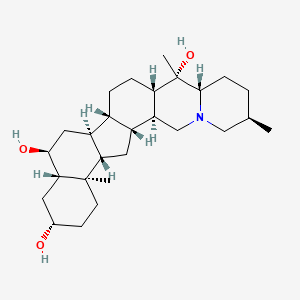
Zhebeinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zhebeinine is an alkaloid.
This compound is a natural product found in Fritillaria thunbergii with data available.
Applications De Recherche Scientifique
1. Analytical Chemistry Applications
Zhebeinine, a compound found in Fritillaria thunbergii, has been a subject of analytical chemistry research. A study by Xue and Wang (2007) demonstrated a method for the simultaneous determination of peimine, peiminine, and this compound in Fritillaria thunbergii using high-performance liquid chromatography (HPLC). This method is described as simple, sensitive, and reliable, suitable for quantitative determination in pharmaceutical applications.
2. Cytotoxic Properties and Cancer Research
This compound has been investigated for its cytotoxic properties, particularly in cancer research. A study conducted by Zhang et al. (2008) on the bulbs of Fritillaria hupehensis isolated this compound and assessed its cytotoxic effects on HeLa and HepG2 cell lines. The study revealed significant inhibitory effects against these tumor cells, highlighting its potential in cancer treatment.
3. Phytochemical Analysis
Phytochemical analysis is another area where this compound has been prominently featured. Research by Zhang et al. (2007) and Zhang et al. (2007) on Fritillaria hupehensis involved the isolation and structural elucidation of this compound. These studies contribute to understanding the chemical composition and potential therapeutic applications of this plant.
4. Integrated Drug Effectiveness Studies
This compound has been studied in the context of integrated medicine, particularly in enhancing the effectiveness of other treatments. For instance, Zheng et al. (2009) investigated the effects of Compound Zhebei Granule, containing this compound, combined with adriamycin on mdr 1 gene expression in tumor xenografts in mice. The study indicated that this combination could significantly decrease tumor weight and mdr 1 gene expression.
5. Traditional Medicine and Pharmacological Activities
In traditional medicine, this compound-containing compounds have been used for various therapeutic purposes. Shan et al. (2018) conducted a study on Zushima Tablet, used in Chinese traditional medicine for treating rheumatoid arthritis, demonstrating the metabolic patterns affected by this treatment in a rodent model.
Propriétés
Numéro CAS |
135636-54-3 |
|---|---|
Formule moléculaire |
C19H18BrClN4O2 |
Poids moléculaire |
0 |
Nom IUPAC |
(1R,2S,6R,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23-,24+,25+,26-,27+/m1/s1 |
SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Synonymes |
zhebeinine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




